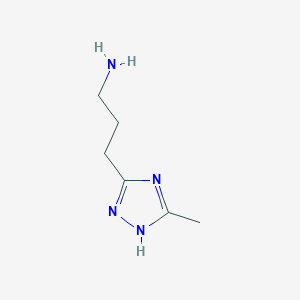

3-(5-methyl-1H-1,2,4-triazol-3-yl)propan-1-amine

CAS No.:

Cat. No.: VC16388731

Molecular Formula: C6H12N4

Molecular Weight: 140.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H12N4 |

|---|---|

| Molecular Weight | 140.19 g/mol |

| IUPAC Name | 3-(5-methyl-1H-1,2,4-triazol-3-yl)propan-1-amine |

| Standard InChI | InChI=1S/C6H12N4/c1-5-8-6(10-9-5)3-2-4-7/h2-4,7H2,1H3,(H,8,9,10) |

| Standard InChI Key | FXVXCWWBFBEURF-UHFFFAOYSA-N |

| Canonical SMILES | CC1=NC(=NN1)CCCN |

Introduction

Chemical and Physical Properties

Structural Characteristics

The compound’s IUPAC name, 3-(5-methyl-1H-1,2,4-triazol-3-yl)propan-1-amine, reflects its substituent arrangement: a 1,2,4-triazole ring with a methyl group at position 5 and a three-carbon amine chain at position 3 . The triazole core consists of three nitrogen atoms and two carbon atoms, with the methyl and propan-1-amine groups introducing hydrophobicity and reactivity, respectively.

Table 1: Key Physicochemical Properties

The estimated density aligns with structurally related triazole derivatives, such as 5-methyl-1-propan-2-yl-1,2,4-triazol-3-amine, which exhibits a density of 1.22 g/cm³ . The high boiling point suggests thermal stability, though decomposition may occur before vaporization .

Spectroscopic Identification

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are critical for structural confirmation. The ¹H-NMR spectrum would show signals for the methyl group (δ ~2.5 ppm), triazole protons (δ ~8.0–9.0 ppm), and amine protons (δ ~1.5–2.0 ppm). High-Resolution MS would yield a molecular ion peak at m/z 139.19 (calculated for C₆H₁₁N₄) .

Synthesis and Production

Laboratory-Scale Synthesis

The compound is synthesized via alkylation of 5-methyl-1H-1,2,4-triazole with 3-chloropropan-1-amine. A typical procedure involves:

-

Alkylation: Reacting 5-methyl-1H-1,2,4-triazole with 3-chloropropan-1-amine in dimethylformamide (DMF) at 80°C in the presence of potassium carbonate .

-

Salt Formation: Treating the free base with hydrochloric acid in ethanol to yield the hydrochloride salt .

Table 2: Representative Reaction Conditions

| Parameter | Value |

|---|---|

| Temperature | 80°C |

| Solvent | DMF |

| Catalyst | K₂CO₃ |

| Reaction Time | 12–24 hours |

| Yield | 60–75% |

Industrial Manufacturing

Continuous flow reactors enhance scalability and reproducibility. Automated systems maintain precise temperature and stoichiometric control, minimizing byproducts .

Applications in Research and Industry

Pharmaceutical Intermediates

The compound’s amine group facilitates its use as a building block in drug discovery. For example, triazole derivatives are pivotal in antiviral and antibiotic agents, as seen with analogous compounds like 1-methyl-1H-1,2,4-triazol-3-amine .

Agrochemical Development

Triazole-based compounds are employed in fungicides and herbicides. The propan-1-amine chain may enhance systemic mobility in plants, improving efficacy .

Coordination Chemistry

The triazole nitrogen atoms can act as ligands for transition metals, enabling applications in catalysis and material science .

| Control Measure | Recommendation |

|---|---|

| Personal Protective Equipment (PPE) | Gloves, goggles, lab coat |

| Ventilation | Fume hood or local exhaust |

| Storage | Tightly sealed, cool, dry |

First aid measures include rinsing exposed skin or eyes with water and seeking medical attention for inhalation exposure .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume